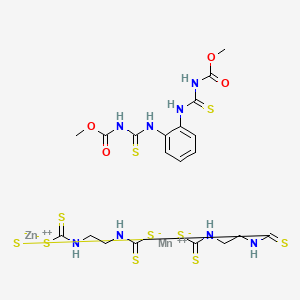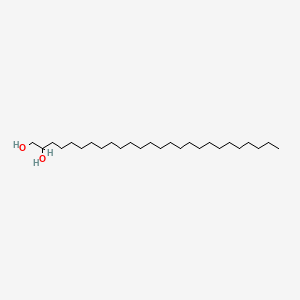
Hexacosane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-hexacosanediol is a glycol that is hexacosane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hexacosane.
Aplicaciones Científicas De Investigación
Biodegradation of Hexacosane : Research by Jauhari et al. (2014) demonstrated the in vitro degradation of hexacosane by bacterial strains isolated from petroleum sludge. These strains used hexacosane as a carbon and energy source, with activities of alkane hydroxylase and alcohol dehydrogenase indicating their role in hexacosane degradation.
Synthesis of Hexacosane Derivatives : Jones et al. (2005) explored the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane from 1,10-cyclooctadecanedione, contributing to the understanding of hexacosane's chemical properties.
Polyester Production from Hexacosane-Derived Monomers : A study by Vilela et al. (2012) showed the synthesis of 1,26-hexacosanedioic acid and its polycondensation with hexacosane-1,26-diol, leading to the production of polyesters with high crystallinity and melting points.
Transport and Thermodynamic Properties : Bhatia et al. (2009) researched the viscosities of binary mixtures of hexan-1-ol with halogenated compounds, providing insight into the physical properties of hexacosane-related substances.
Dehydration of Diols to Dienes : Stalpaert et al. (2017) discussed using ionic liquid for the dehydration of diols like 1,2-hexanediol to conjugated dienes, highlighting a method for transforming hexacosane-related compounds.
Antimycotic Activity of Diols : The study by Faergemann & Fredriksson (1980) investigated the in vitro antimycotic activity of various diols, including hexane-2,5-diol, against different fungal species.
Propiedades
Número CAS |
97338-12-0 |
|---|---|
Nombre del producto |
Hexacosane-1,2-diol |
Fórmula molecular |
C26H54O2 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
hexacosane-1,2-diol |
InChI |
InChI=1S/C26H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27/h26-28H,2-25H2,1H3 |
Clave InChI |
IFWQSSUUCVSCSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Otros números CAS |
97338-12-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



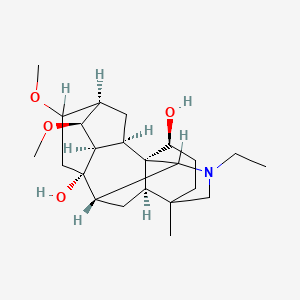
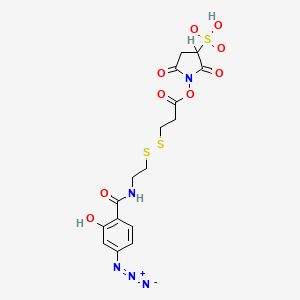
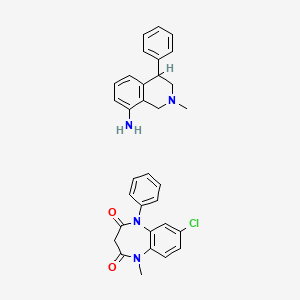
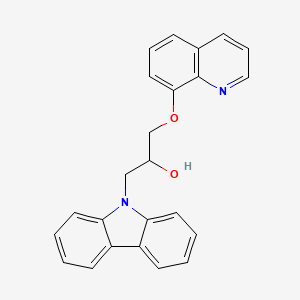
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
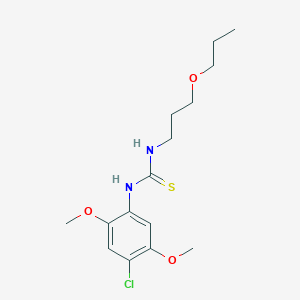
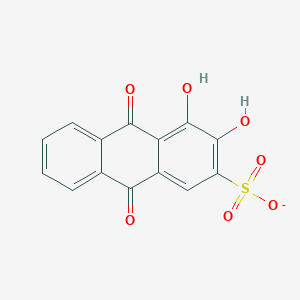
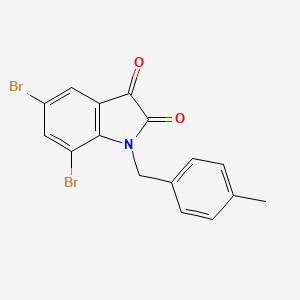
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B1230108.png)

